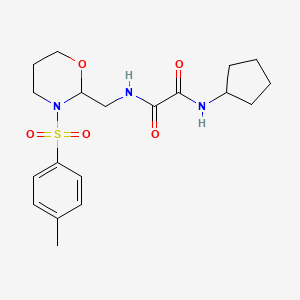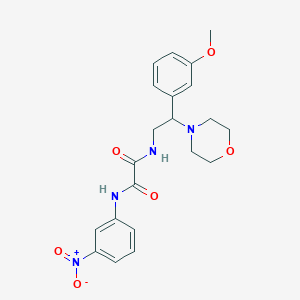![molecular formula C17H21N3O4 B2391645 N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898427-02-6](/img/structure/B2391645.png)
N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphic Modifications :
- A study by Shishkina et al. (2018) explored polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties. This compound is structurally related to N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, indicating potential applications in the treatment of hypertension. The research identified two polymorphic forms, with differences in molecular organization and crystal packing, hinting at the versatility of this class of compounds in pharmaceutical applications (Shishkina et al., 2018).
Antiplasmodial and Antifungal Activity :
- Vandekerckhove et al. (2015) synthesized functionalized aminoquinolines via intermediate pyrrolin-1-yl and oxopyrrolidin-1-ylquinolines. These compounds showed moderate activity against Plasmodium falciparum, the parasite causing malaria, and exhibited antifungal properties. This study suggests potential biomedical applications for compounds like N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide in treating infectious diseases (Vandekerckhove et al., 2015).
Electrochemical Properties :
- Shinohara et al. (1991) conducted a study on the electrochemical oxidation and reduction of PQQ (pyrrolo-quinoline quinone), a compound related to N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide. They demonstrated reversible electrochemical processes using a conductive polypyrrole film-coated electrode, suggesting potential applications in electrochemical sensors and redox-based devices (Shinohara et al., 1991).
Development of Radiotracers :
- Moran et al. (2012) developed new carbon-11 labelled radiotracers based on quinolines for imaging GABAA- and GABAB-benzodiazepine receptors. This research highlights the potential use of compounds similar to N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide in diagnostic imaging, particularly in positron emission tomography (PET) scans (Moran et al., 2012).
Catalytic Applications in Water Oxidation :
- Wickramasinghe et al. (2015) investigated iron complexes of square planar tetradentate polypyridyl-type ligands, which include quinoline derivatives, for their catalytic properties in water oxidation. This research opens avenues for the use of N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide in environmental and energy-related applications, such as in the development of efficient water-splitting catalysts (Wickramasinghe et al., 2015).
properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-7-3-5-18-16(22)17(23)19-13-8-11-4-2-6-20-14(21)10-12(9-13)15(11)20/h8-9H,2-7,10H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNZHDVXDLCHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

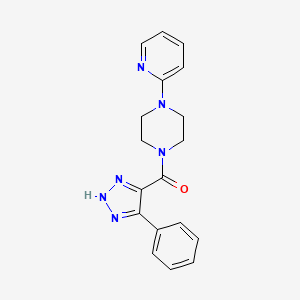
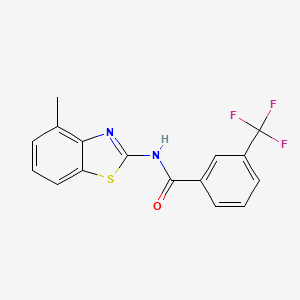

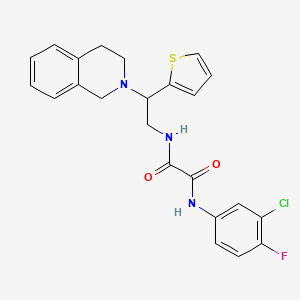
![N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2391567.png)
![6-Cyclopropyl-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2391570.png)
![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2391572.png)
![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2391573.png)


![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2391583.png)
